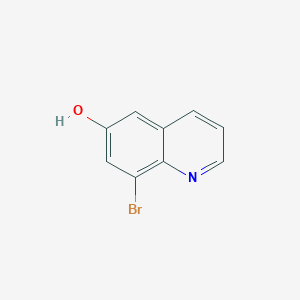
8-溴喹啉-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
科学研究应用
8-Bromoquinolin-6-ol has a wide range of applications in scientific research:
作用机制
Target of Action
8-Bromoquinolin-6-ol is a derivative of quinoline . Quinolines have a wide range of applications in medicinal and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline (8-hq) moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-6-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the use of N-bromosuccinimide (NBS) in chloroform, which affords 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water .
Industrial Production Methods: Industrial production methods for 8-Bromoquinolin-6-ol often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions: 8-Bromoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
- 6-Bromoquinolin-4-ol
- 7-Bromoquinolin-8-ol
- 8-Hydroxyquinoline
Comparison: 8-Bromoquinolin-6-ol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other brominated quinolines, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
生物活性
8-Bromoquinolin-6-ol (C9H6BrNO) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 8-bromoquinolin-6-ol, focusing on its antimicrobial, anticancer, and antiviral properties, along with synthesis methods, structure-activity relationships (SAR), and case studies.
Overview of Biological Activities
8-Bromoquinolin-6-ol exhibits several notable biological activities:
- Antimicrobial Activity : Compounds in the 8-hydroxyquinoline family, including 8-bromoquinolin-6-ol, have shown significant antimicrobial effects against various pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as fungi.
- Anticancer Activity : Research indicates that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Activity : Some studies suggest that these compounds may possess antiviral properties, potentially inhibiting viral replication.
Synthesis Methods
The synthesis of 8-bromoquinolin-6-ol typically involves bromination of 8-hydroxyquinoline. The following table summarizes various synthetic routes:
| Method | Reagents | Yield | Notes |
|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | High | Effective for introducing bromine at C7 |
| Alkylation | Alkyl halides | Moderate | Can modify biological activity |
| Sulfonation | Sulfonyl chlorides | Variable | Produces sulfonate derivatives with enhanced activity |
Structure-Activity Relationship (SAR)
Understanding the SAR of 8-bromoquinolin-6-ol is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups enhances antimicrobial potency. For instance, substituents at the C7 position can significantly affect the compound's lipophilicity and thus its biological efficacy .
- Hydroxyl Group Positioning : The position of the hydroxyl group is critical; it influences both solubility and interaction with biological targets. Compounds with hydroxyl groups in the ortho or para positions relative to the nitrogen atom generally exhibit better activity .
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains :
A study demonstrated that 8-bromoquinolin-6-ol exhibits potent activity against antibiotic-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics like ciprofloxacin . -
Anticancer Activity :
In vitro studies have shown that 8-bromoquinolin-6-ol inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways . -
Antiviral Potential :
Preliminary research indicates that derivatives of 8-hydroxyquinoline can inhibit viral replication in cell cultures infected with influenza viruses. The antiviral potency appears to correlate with increased lipophilicity and optimal electronic properties of the substituents .
属性
IUPAC Name |
8-bromoquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGTDGDSRRYHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














